molecular formula C7H16O4S B1144293 Sodium n-heptyl sulfate CAS No. 18981-98-1

Sodium n-heptyl sulfate

Cat. No.: B1144293
CAS No.: 18981-98-1
M. Wt: 196.26
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Sodium n-heptyl sulfate: is an organic compound with the molecular formula C7H17NaO4S. It is a sodium salt of heptyl sulfate and is commonly used in various industrial and research applications. This compound is known for its surfactant properties, making it useful in detergents and cleaning agents.

Scientific Research Applications

Chemistry: Sodium n-heptyl sulfate is used as a surfactant in various chemical reactions to enhance the solubility of reactants and products. It is also employed in the synthesis of other organic compounds.

Biology: In biological research, this compound is used as a detergent to solubilize proteins and lipids. It is particularly useful in the extraction and purification of membrane proteins.

Medicine: this compound is investigated for its potential use in drug delivery systems due to its surfactant properties. It can enhance the solubility and bioavailability of hydrophobic drugs.

Industry: In industrial applications, this compound is used in the formulation of cleaning agents, detergents, and emulsifiers. Its ability to reduce surface tension makes it valuable in various cleaning and emulsification processes.

Safety and Hazards

Sodium n-heptyl sulfate should be handled with care. Avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition . In case of ingestion, seek immediate medical assistance .

Future Directions

While specific future directions for Sodium n-heptyl sulfate are not mentioned in the search results, it’s worth noting that the study of organosulfates is a burgeoning area in biology . The dissolution behavior of inorganic salts in sub-/supercritical water is an important subject, given the potential for severe deposition and corrosion problems in systems .

Mechanism of Action

Target of Action

Sodium n-heptyl sulfate is a type of surfactant, and its primary targets are the lipid bilayers of cell membranes . These targets play a crucial role in maintaining the integrity and functionality of cells. By interacting with these lipid bilayers, this compound can alter the properties of the cell membranes, affecting their permeability and potentially facilitating the transport of other molecules into and out of the cells .

Mode of Action

This compound interacts with its targets by inserting its hydrophobic tail into the lipid bilayer, while its hydrophilic head remains in the aqueous environment . This interaction disrupts the structure of the lipid bilayer, leading to increased membrane permeability . This change can facilitate the transport of other molecules, such as drugs, across the cell membrane, enhancing their absorption and efficacy .

Biochemical Pathways

It is known that surfactants like this compound can affect various cellular processes by altering membrane permeability . This alteration can influence the transport of ions and other molecules across the cell membrane, potentially affecting multiple biochemical pathways within the cell .

Pharmacokinetics

As a surfactant, it is likely to be rapidly absorbed and distributed throughout the body following administration . Its metabolism and excretion would depend on several factors, including the route of administration and the individual’s metabolic rate .

Result of Action

The primary result of this compound’s action is the alteration of cell membrane permeability . This alteration can facilitate the transport of other molecules across the cell membrane, potentially enhancing their absorption and efficacy . Excessive use of this compound could potentially lead to cytotoxic effects due to its disruptive action on cell membranes .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other substances in the environment can affect its solubility and, consequently, its ability to interact with cell membranes . Additionally, factors such as temperature and pH can influence its stability and efficacy .

Biochemical Analysis

Molecular Mechanism

Sulfates are known to be involved in various biological processes, including enzyme activation and gene expression .

Temporal Effects in Laboratory Settings

There is limited information available on the temporal effects of Sodium n-heptyl sulfate in laboratory settings. It is known to be stable and incompatible with strong oxidizing agents .

Metabolic Pathways

This compound, as a sulfate, could potentially be involved in sulfur metabolism. Sulfur is an essential element in all organisms and is involved in the synthesis of important sulfur-containing biomolecules such as cysteine and methionine .

Subcellular Localization

Sulfates are generally found throughout the cell due to their involvement in various cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium n-heptyl sulfate can be synthesized through the sulfation of heptanol with sulfur trioxide, followed by neutralization with sodium hydroxide. The reaction typically occurs under controlled temperature and pressure conditions to ensure the formation of the desired product.

Industrial Production Methods: In industrial settings, the production of this compound involves the continuous sulfation of heptanol using sulfur trioxide gas in a falling film reactor. The resulting heptyl sulfate is then neutralized with sodium hydroxide to produce the final product. This method ensures high yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions: Sodium n-heptyl sulfate primarily undergoes substitution reactions due to the presence of the sulfate group. It can also participate in hydrolysis reactions under acidic or basic conditions.

Common Reagents and Conditions:

    Substitution Reactions: this compound can react with nucleophiles such as amines or alcohols to form substituted products. These reactions typically occur in aqueous or organic solvents at moderate temperatures.

    Hydrolysis Reactions: Under acidic or basic conditions, this compound can hydrolyze to produce heptanol and sulfuric acid or its salts.

Major Products Formed:

    Substitution Reactions: Substituted heptyl sulfate derivatives.

    Hydrolysis Reactions: Heptanol and sulfuric acid or its salts.

Comparison with Similar Compounds

    Sodium dodecyl sulfate: Another widely used surfactant with a longer alkyl chain.

    Sodium octyl sulfate: A surfactant with a shorter alkyl chain compared to sodium n-heptyl sulfate.

    Sodium decyl sulfate: A surfactant with an intermediate alkyl chain length.

Uniqueness: this compound is unique due to its specific alkyl chain length, which provides a balance between hydrophobicity and hydrophilicity. This balance makes it particularly effective in solubilizing a wide range of compounds, making it versatile for various applications in research and industry.

Properties

IUPAC Name

sodium;heptyl sulfate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16O4S.Na/c1-2-3-4-5-6-7-11-12(8,9)10;/h2-7H2,1H3,(H,8,9,10);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRNNMEITWDFPOL-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCOS(=O)(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NaO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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